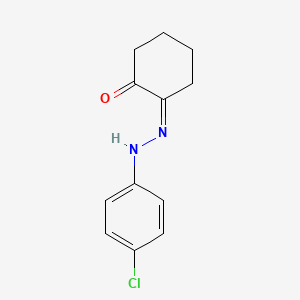

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is an organic compound with the molecular formula C12H13ClN2O. It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=). This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature and pH, to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Oximes or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the formation of stable complexes with metal ions, which may enhance its efficacy against cancer cells by disrupting crucial biochemical pathways associated with cell proliferation and survival. Studies have shown that the compound can interact with multiple molecular targets, influencing enzymatic activities that are pivotal in cancer progression.

Antimicrobial Properties

In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. It has demonstrated effectiveness against several pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The synthesis of derivatives based on this hydrazone has led to compounds with enhanced biological activity, further emphasizing the importance of structural modifications in drug development .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-chlorophenylhydrazine under controlled conditions. The process can be optimized for yield and purity using techniques such as recrystallization or chromatography . The compound's characterization often includes spectroscopic methods such as IR and NMR spectroscopy to confirm the presence of functional groups and assess purity.

Materials Science

Polymeric Composites

Recent studies have explored the incorporation of this compound into polymeric matrices to enhance their thermal and mechanical properties. The hydrazone functionality allows for cross-linking within polymer networks, leading to improved stability and performance in various applications, including coatings and adhesives .

Catalysis

This compound has shown promise as a catalyst in organic transformations due to its ability to facilitate reactions involving active methylene compounds. Its catalytic efficiency can be attributed to the hydrazone linkage, which may stabilize transition states during chemical reactions. This application is particularly relevant in the synthesis of complex organic molecules where traditional catalysts may fall short .

Case Studies

-

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy . -

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives of this compound showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance issues .

Mecanismo De Acción

The mechanism of action of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-(4-Bromophenyl)hydrazono)cyclohexanone: Similar structure but with a bromine atom instead of chlorine.

2-(2-(4-Methylphenyl)hydrazono)cyclohexanone: Similar structure but with a methyl group instead of chlorine.

2-(2-(4-Nitrophenyl)hydrazono)cyclohexanone: Similar structure but with a nitro group instead of chlorine.

Uniqueness

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s specific electronic properties, imparted by the chlorine atom, can affect its biological activity and potential therapeutic applications.

Actividad Biológica

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is an organic compound that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. The compound features a cyclohexanone core with a hydrazone linkage to a 4-chlorophenyl moiety, which significantly influences its chemical properties and biological interactions. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound includes:

- A cyclohexanone ring

- A hydrazone functional group

- A 4-chlorophenyl substituent

The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity and biological activity by influencing electronic properties.

Research indicates that this compound interacts with various molecular targets, potentially affecting multiple biochemical pathways. Key aspects of its mechanism include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Oxidative Stress Pathways : It participates in pathways that modulate oxidative stress, which can enhance its cytotoxic effects against cancer cells.

- Metal Ion Complexation : Its ability to form stable complexes with metal ions contributes to its anticancer properties, potentially leading to increased cytotoxicity in malignant cells.

Biological Activity and Anticancer Potential

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The findings suggest significant cytotoxic effects, particularly in:

- Leukemia Cells : Complete cell death was observed in leukemia cell lines such as CCRF-CEM and HL-60.

- Lung Cancer : The compound demonstrated high inhibitory activity against non-small cell lung cancer (NCI-H460).

- Breast Cancer : Notable growth inhibition was recorded in breast cancer lines including MCF-7 and MDA-MB-468 .

Table 1: Cytotoxicity Profile Against Various Cancer Cell Lines

| Cell Line | Growth Inhibition (%) | Notes |

|---|---|---|

| CCRF-CEM | -100 | Complete cell death |

| HL-60 | -90 | High sensitivity |

| NCI-H460 | -64.39 | Significant growth inhibition |

| MCF-7 | -52.93 | Notable cytotoxicity |

| OVCAR-8 | -32.95 | Moderate inhibition |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited potent VEGFR-2 inhibitory activity, comparable to established inhibitors like Sorafenib. This suggests a dual mechanism where the compound not only inhibits cancer cell growth but also affects angiogenesis through VEGFR-2 modulation .

- Comparative Analysis : When compared to structurally similar compounds, those containing electron-withdrawing groups like chlorine showed superior anticancer activity, highlighting the importance of substituent choice in drug design .

- Therapeutic Applications : Given its promising anticancer properties, further investigation into the pharmacokinetics and potential therapeutic applications of this compound is warranted. Its ability to induce apoptosis in cancer cells positions it as a candidate for future drug development .

Propiedades

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTYVILHKAIYRW-PTNGSMBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=NNC2=CC=C(C=C2)Cl)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.